molecular formula C21H12BrN3O2S B409127 6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE

6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE

Cat. No.: B409127
M. Wt: 450.3g/mol
InChI Key: DAQHNBSUHLVQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of 6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE typically involves multiple steps. One common synthetic route includes the reaction of 3-bromo-2-hydroxybenzaldehyde with naphthylamine to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves cyclization to form the chromenone structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and purity .

Chemical Reactions Analysis

6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to cross cellular membranes and interact with intracellular targets is a key factor in its biological activity .

Comparison with Similar Compounds

6-BROMO-3-{5-[(NAPHTHALEN-1-YL)AMINO]-1,3,4-THIADIAZOL-2-YL}-2H-CHROMEN-2-ONE is unique due to its specific structure, which combines a brominated chromenone with a naphthyl-substituted thiadiazole. Similar compounds include other thiadiazole derivatives, such as:

Properties

Molecular Formula

C21H12BrN3O2S

Molecular Weight

450.3g/mol

IUPAC Name

6-bromo-3-[5-(naphthalen-1-ylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C21H12BrN3O2S/c22-14-8-9-18-13(10-14)11-16(20(26)27-18)19-24-25-21(28-19)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,23,25)

InChI Key

DAQHNBSUHLVQFR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC5=C(C=CC(=C5)Br)OC4=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC5=C(C=CC(=C5)Br)OC4=O

Origin of Product

United States

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